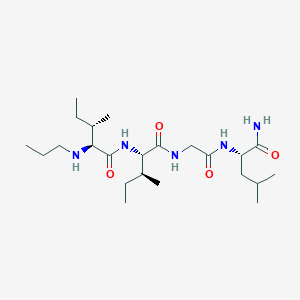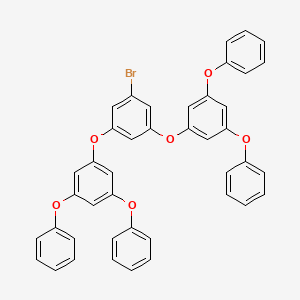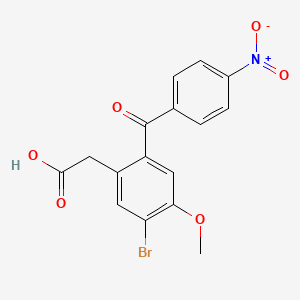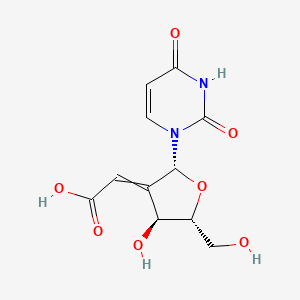
Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- is a fluorinated organic compound. It is characterized by the presence of a benzenemethanamine core with a highly fluorinated octyl chain attached to the nitrogen atom. This compound is notable for its unique chemical properties, which are largely influenced by the extensive fluorination of the alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- typically involves the reaction of benzenemethanamine with a fluorinated alkyl halide under basic conditions. The reaction can be represented as follows:
C6H5CH2NH2+CF3(CF2)5CH2X→C6H5CH2NH(CF3(CF2)5CH2)+HX
where X is a halogen (e.g., Cl, Br).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- can undergo various chemical reactions, including:
Substitution Reactions: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzenemethanamine core can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation can yield corresponding benzoic acid derivatives.
Scientific Research Applications
Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays due to its unique properties.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues.
Industry: Utilized in the production of specialty polymers and coatings due to its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism by which Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- exerts its effects is largely dependent on its interaction with molecular targets. The fluorinated chain can interact with hydrophobic regions of proteins or cell membranes, potentially altering their function. The benzenemethanamine core can interact with various receptors or enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, N-(1-methylethyl)-
- Benzenemethanamine, N-methyl-
- Benzenemethanamine, N-phenyl-N-(phenylmethyl)-
Uniqueness
What sets Benzenemethanamine, N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- apart from similar compounds is its highly fluorinated alkyl chain. This extensive fluorination imparts unique properties such as high thermal stability, chemical resistance, and hydrophobicity, making it particularly valuable in specialized applications.
Properties
CAS No. |
206184-90-9 |
|---|---|
Molecular Formula |
C15H12F13N |
Molecular Weight |
453.24 g/mol |
IUPAC Name |
N-benzyl-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-amine |
InChI |
InChI=1S/C15H12F13N/c16-10(17,6-7-29-8-9-4-2-1-3-5-9)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-5,29H,6-8H2 |
InChI Key |
YLJBPRYIIATKAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


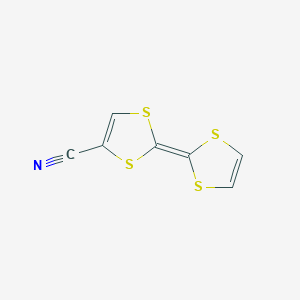


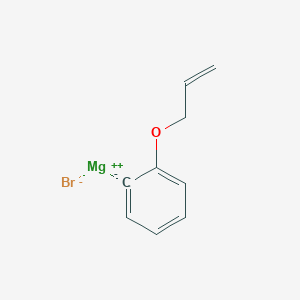
![5,5'-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12564645.png)
![3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12564650.png)
![(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12564666.png)
![3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid](/img/structure/B12564685.png)
![N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564692.png)
![Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12564699.png)
